In Vitro Anticancer Potency and Selectivity of an Oxazole-Piperazine Derivative
A derivative of the core scaffold, a 5-(piperazin-1-ylsulfonyl)-1,3-oxazole-4-carbonitrile (compound 7b), demonstrated potent and selective anticancer activity. It achieved an IC50 of 1.3 µM in Kelly neuroblastoma cells while showing >10-fold selectivity over non-malignant HEK293 cells (IC50 > 10 µM) [1]. This selectivity profile was an improvement over the standard chemotherapeutic doxorubicin in this assay system [1].
| Evidence Dimension | Cytotoxicity (IC50) in Kelly neuroblastoma cells and selectivity vs. non-malignant cells |
|---|---|
| Target Compound Data | IC50 = 1.3 µM; Selectivity Index (HEK293 IC50 / Kelly IC50) > 7.7 |
| Comparator Or Baseline | Doxorubicin (cytotoxic control) |
| Quantified Difference | The derivative demonstrated an improved selectivity profile relative to doxorubicin in this assay, as indicated by low cytotoxicity in HEK293 cells (IC50 > 10 µM) [1]. |
| Conditions | In vitro cell viability assay; Kelly neuroblastoma and HEK293 cell lines. |
Why This Matters
This evidence demonstrates that the oxazole-piperazine scaffold can be optimized for both high potency and favorable selectivity, a critical differentiator for researchers seeking safer anticancer lead compounds.
- [1] International Journal of Molecular Sciences. 2026, 27(4), 1936. DOI: 10.3390/ijms27041936. View Source
